molecular formula C20H15NO4 B1196270 Dihydrosanguinarine CAS No. 3606-45-9

Dihydrosanguinarine

Cat. No.: B1196270
CAS No.: 3606-45-9
M. Wt: 333.3 g/mol
InChI Key: CIUHLXZTZWTVFL-UHFFFAOYSA-N
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Description

Dihydrosanguinarine is an alkaloid found in the herbs Corydalis adunca and Lamprocapnos spectabilis . It belongs to the benzophenanthridine family of alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Mechanism of Action

Target of Action

Dihydrosanguinarine (DHSA) is a benzophenanthridine alkaloid that has been found to interact with several targets. The primary targets of DHSA include the epidermal growth factor receptor (EGFR) , tyrosine-protein kinase Lck , and receptor tyrosine-protein kinase Erbb2 . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.

Mode of Action

DHSA interacts with its targets in various ways. It has been shown to downregulate the expression of mut-p53 protein and upregulate the expression of EGFR . Additionally, it has been found to inhibit the RAS/Raf/MEK/ERK pathway , which is involved in cell proliferation and survival . These interactions lead to changes in cell behavior, including the induction of apoptosis and cell cycle arrest .

Biochemical Pathways

DHSA affects several biochemical pathways. It has been found to influence the NF-kappa B and calcium signaling pathways . The NF-kappa B pathway plays a key role in immune responses, inflammation, and cell survival, while the calcium signaling pathway is involved in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Pharmacokinetics

The pharmacokinetics of DHSA involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that DHSA undergoes enterohepatic cycling , reaching maximum concentration in plasma within the first or second hour following administration . It is also cleared from the body relatively quickly, with plasma levels dropping to zero after 12 or 18 hours .

Biochemical Analysis

Biochemical Properties

Dihydrosanguinarine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the epidermal growth factor receptor, affecting the NF-kappa B and calcium ion signaling pathways . Additionally, this compound can inhibit the Na±K±ATPase transmembrane protein, leading to cytotoxic effects . These interactions highlight the compound’s potential in modulating cellular processes and its therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to induce apoptosis in human melanoma cells through the generation of reactive oxygen species and the involvement of endoplasmic reticulum and mitochondria-mediated responses . Furthermore, this compound enhances glucose uptake in adipocytes by upregulating the expression of peroxisome proliferator-activated receptor gamma and its target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound can be photoactivated and converted into the active drug sanguinarine, which intercalates with DNA and induces cell apoptosis . Additionally, this compound upregulates the expression of the epidermal growth factor receptor, affecting the NF-kappa B and calcium ion signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it can be converted to this compound in the gastrointestinal tract . Long-term effects on cellular function include the modulation of cell death signaling pathways and the induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with liver toxicity, highlighting the need for careful dosage evaluation . In diabetic animal models, this compound has been shown to improve metabolic parameters with fewer side effects compared to full peroxisome proliferator-activated receptor gamma agonists .

Metabolic Pathways

This compound is involved in metabolic pathways that include the reduction of sanguinarine to this compound. This metabolic pathway involves the interaction with enzymes such as NADH, which converts sanguinarine to this compound . Additionally, this compound enhances glucose uptake in adipocytes by modulating the expression of genes involved in lipid metabolism and glucose homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transport proteins and receptors. The compound’s interaction with bioactive compounds, such as receptors and transport proteins, can be influenced by the presence of cations and anions of inert electrolytes . This interaction affects the localization and accumulation of this compound within cells.

Subcellular Localization

The subcellular localization of this compound involves its association with various cellular compartments. In cultured opium poppy cells, the biosynthetic enzymes involved in the sanguinarine pathway, including this compound, have been localized to the endoplasmic reticulum and central vacuole . This localization suggests extensive trafficking of pathway intermediates across endomembranes and highlights the role of compartmentalization in regulating this compound metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrosanguinarine can be synthesized from 1,5-unsaturated dicarbonyl precursors through a series of reactions involving enamine chemistry and radical-promoted cyclization . The process typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reactions, ensuring consistent quality, and implementing purification techniques such as flash column chromatography .

Comparison with Similar Compounds

Properties

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUHLXZTZWTVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189627
Record name Dihydrosanguinarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3606-45-9
Record name Dihydrosanguinarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3606-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrosanguinarine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrosanguinarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrosanguinarine
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Record name DIHYDROSANGUINARINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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